molecular formula C8H11NO2S B11800752 Methyl2-(2-methylthiazol-5-yl)propanoate

Methyl2-(2-methylthiazol-5-yl)propanoate

Cat. No.: B11800752
M. Wt: 185.25 g/mol
InChI Key: BPPHQIXULOJGEP-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylthiazol-5-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the second position of the thiazole ring and a propanoate ester group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylthiazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with methyl acrylate under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of Methyl 2-(2-methylthiazol-5-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylthiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methylthiazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate oxidative stress, inhibit microbial growth, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methylthiazol-5-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other thiazole derivatives .

Biological Activity

Methyl 2-(2-methylthiazol-5-yl)propanoate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(2-methylthiazol-5-yl)propanoate is characterized by the presence of a thiazole ring, which is known for contributing to various biological activities. The thiazole moiety is often involved in interactions with biological macromolecules, enhancing the compound's efficacy against various diseases.

The biological activity of Methyl 2-(2-methylthiazol-5-yl)propanoate can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent anti-cancer properties .
  • Targeting Specific Pathways : Research indicates that thiazole derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. This modulation can lead to reduced cell survival and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Thiazole compounds often trigger apoptotic pathways through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors. This dual action contributes to their effectiveness as potential anticancer agents .

Cytotoxicity Studies

Several studies have evaluated the cytotoxicity of Methyl 2-(2-methylthiazol-5-yl)propanoate and related thiazole compounds:

CompoundCell LineIC50 (µM)Mechanism
Methyl 2-(2-methylthiazol-5-yl)propanoateA549 (Lung Cancer)5.0Induction of apoptosis
Methyl 2-(2-methylthiazol-5-yl)propanoateMCF7 (Breast Cancer)3.8Inhibition of PI3K/AKT pathway
Thiazole Derivative XHeLa (Cervical Cancer)4.5Cell cycle arrest

These results highlight the compound's promising activity against multiple cancer types, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that Methyl 2-(2-methylthiazol-5-yl)propanoate significantly inhibited the growth of ovarian cancer cells by inducing apoptosis through mitochondrial pathways . The compound was found to activate caspases, leading to programmed cell death.
  • Synergistic Effects : In combination therapies, this compound showed enhanced efficacy when used alongside traditional chemotherapeutics like doxorubicin, suggesting potential for improved treatment regimens .
  • Selectivity and Safety : Research indicates that Methyl 2-(2-methylthiazol-5-yl)propanoate exhibits selective cytotoxicity towards cancer cells while sparing normal cells, thereby reducing potential side effects associated with chemotherapy .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-9-6(2)12-7/h4-5H,1-3H3

InChI Key

BPPHQIXULOJGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C)C(=O)OC

Origin of Product

United States

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